Cas no 14452-34-7 (2,4-Dimethyl-6-nitrophenol)
2,4-Dimethyl-6-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- 2,4-DIMETHYL-6-NITROPHENOL
- 6-Nitro-2,4-xylenol
- 2-Nitro-4,6-dimethylphenol
- 2,4-dimethyl-6-nitro-pheno
- 2,4-Dimethyl-6-nitropheneol
- 6-Nitro-2,4-xylenol, 4-Hydroxy-5-nitro-m-xylene
- 2,4-DiMethyl-6-nitrophenol[2-Nitro-4,6-diMethylphenol]
- Phenol, 2,4-dimethyl-6-nitro-
- Oprea1_182616
- KSC524C1L
- Phenol,2,4-dimethyl-6-nitro-
- WT023
- 4,6-DIMETHYL-2-NITROPHENOL
- STK036128
- VZ22639
- AS05490
- CM11745
- ST2403686
- BP-20238
- 2,4-XYLENOL, 6-NITRO-
- UNII-BT623LZM9U
- 14452-34-7
- DTXSID0065771
- D2273
- BT623LZM9U
- FT-0637084
- EN300-12888
- Z85939520
- EINECS 238-436-0
- SCHEMBL10749719
- AS-33038
- NS00024699
- MFCD00191633
- AKOS003631976
- CS-0206928
- DTXCID2034704
- DB-019983
- KJRCHILWKQLEBC-UHFFFAOYSA-N
- 2,4-Dimethyl-6-nitrophenol
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- MDL: MFCD00191633
- Inchi: 1S/C8H9NO3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3
- InChI Key: KJRCHILWKQLEBC-UHFFFAOYSA-N
- SMILES: OC1=C(C=C(C)C=C1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 167.05800
- Monoisotopic Mass: 167.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 66
- Surface Charge: 0
- Tautomer Count: 4
Experimental Properties
- Color/Form: powder
- Density: 1.263
- Melting Point: 69.0 to 73.0 deg-C
- Boiling Point: 260.3°Cat760mmHg
- Flash Point: 113.2°C
- PSA: 66.05000
- LogP: 2.44040
- Solubility: Not determined
2,4-Dimethyl-6-nitrophenol Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Safety Term:S26-S36/37/39
- Risk Phrases:R36/37/38
- TSCA:Yes
2,4-Dimethyl-6-nitrophenol Customs Data
- HS CODE:2908999090
- Customs Data:
China Customs Code:
2908999090Overview:
2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,4-Dimethyl-6-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EX900-5g |
2,4-Dimethyl-6-nitrophenol |
14452-34-7 | 98.0%(GC&T) | 5g |
¥704.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EX900-1g |
2,4-Dimethyl-6-nitrophenol |
14452-34-7 | 98.0%(GC&T) | 1g |
¥224.0 | 2022-06-10 | |
| Fluorochem | 209449-25g |
2,4-Dimethyl-6-nitrophenol |
14452-34-7 | 95% | 25g |
£230.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25205-5g |
2,4-Dimethyl-6-nitrophenol, 98% |
14452-34-7 | 98% | 5g |
¥641.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25205-25g |
2,4-Dimethyl-6-nitrophenol, 98% |
14452-34-7 | 98% | 25g |
¥2325.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25205-100g |
2,4-Dimethyl-6-nitrophenol, 98% |
14452-34-7 | 98% | 100g |
¥9103.00 | 2023-03-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2273-5G |
2,4-Dimethyl-6-nitrophenol |
14452-34-7 | >98.0%(GC)(T) | 5g |
¥390.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2273-25G |
2,4-Dimethyl-6-nitrophenol |
14452-34-7 | >98.0%(GC)(T) | 25g |
¥1750.00 | 2024-04-17 | |
| Chemenu | CM368091-5g |
2,4-Dimethyl-6-nitrophenol |
14452-34-7 | 95%+ | 5g |
$149 | 2022-06-12 | |
| eNovation Chemicals LLC | D517326-1g |
2,4-DiMethyl-6-nitrophenol |
14452-34-7 | 97% | 1g |
$215 | 2024-05-24 |
2,4-Dimethyl-6-nitrophenol Suppliers
2,4-Dimethyl-6-nitrophenol Related Literature
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1. The chemistry of trisulphenamides [N(SR)3]. Part I. Preparation, thermal decomposition, and reactions of tribenzenesulphenamide [N(SPh)3]Derek H. R. Barton,Ian A. Blair,Philip D. Magnus,Robert K. Norris J. Chem. Soc. Perkin Trans. 1 1973 1031
Additional information on 2,4-Dimethyl-6-nitrophenol
2,4-Dimethyl-6-Nitrophenol: A Comprehensive Overview
2,4-Dimethyl-6-nitrophenol, also known by its CAS number CAS No. 14452-34-7, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of phenol, with substituents at the 2, 4, and 6 positions of the benzene ring. The presence of methyl groups at positions 2 and 4, along with a nitro group at position 6, confers unique chemical properties that make it valuable in numerous fields.
The structure of 2,4-dimethyl-6-nitrophenol is characterized by its aromatic ring with electron-donating methyl groups and an electron-withdrawing nitro group. This combination results in a balance of electronic effects that influence its reactivity and stability. Recent studies have highlighted its potential as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
In terms of physical properties, 2,4-dimethyl-6-nitrophenol is typically a crystalline solid with a melting point around 150°C. Its solubility in water is moderate, making it suitable for use in aqueous-based reactions. The compound exhibits a strong UV absorption spectrum due to the conjugation within the aromatic ring and the electron-withdrawing nitro group. This property has been exploited in photoredox catalysis, where it serves as a photosensitizer in organic transformations.
The synthesis of 2,4-dimethyl-6-nitrophenol involves several steps, including nitration and methylation reactions on phenol derivatives. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions. For instance, the use of solid acid catalysts has been shown to enhance the yield of the desired product while minimizing side reactions.
2,4-Dimethyl-6-nitrophenol finds applications in various areas, including materials science and biotechnology. In materials science, it has been used as a precursor for the synthesis of polyaromatic compounds with tailored electronic properties. These materials are being explored for their potential use in organic electronics and optoelectronic devices.
In biotechnology, recent research has focused on the use of 2,4-dimethyl-6-nitrophenol as an inhibitor of certain enzymes involved in metabolic pathways. This has opened up possibilities for its use in drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders.
The environmental impact of 2,4-dimethyl-6-nitrophenol has also been a topic of interest. Studies have shown that it can undergo biodegradation under specific conditions, making it less persistent in natural environments compared to some other phenolic compounds. However, further research is needed to fully understand its ecological effects and potential risks.
In conclusion, 2,4-dimethyl-6-nitrophenol, with its unique chemical structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its applications span from materials science to biotechnology, with ongoing studies exploring new avenues for its utilization. As scientific advancements continue to unfold, this compound is poised to play an even more significant role in both academic research and industrial applications.
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